ethyl 2-[4-[2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy]acetate
Description
Ethyl 2-[4-[2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy]acetate is a benzimidazole-based heterocyclic compound characterized by a methoxyphenoxyacetate backbone substituted with a cyanoethenyl-benzimidazole moiety. Benzimidazole derivatives are renowned for their pharmacological versatility, including antimicrobial, anticancer, and enzyme-inhibitory activities . The structural complexity of this compound arises from its conjugated system, which includes a benzimidazole core (a bicyclic structure with fused benzene and imidazole rings), a cyanoethenyl linker, and a methoxyphenoxyacetate ester group.
Properties
IUPAC Name |
ethyl 2-[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-3-27-20(25)13-28-18-9-8-14(11-19(18)26-2)10-15(12-22)21-23-16-6-4-5-7-17(16)24-21/h4-11H,3,13H2,1-2H3,(H,23,24)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXSLDUWDDHDDC-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-[4-[2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy]acetate involves several steps. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable aldehyde under acidic conditions.
Introduction of the cyanoethenyl group: This step involves the reaction of the benzimidazole derivative with acrylonitrile in the presence of a base.
Attachment of the phenoxyacetate group: The final step involves the esterification of the intermediate with ethyl chloroacetate in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
Ethyl 2-[4-[2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy]acetate undergoes various chemical reactions, including:
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-[4-[2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy]acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-[4-[2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy]acetate involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can mimic naturally occurring nucleotides, allowing it to bind to enzyme active sites and inhibit their activity . The cyanoethenyl group can interact with nucleophilic sites on proteins, leading to covalent modifications .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula C₂₂H₁₇N₃O₄.
Key Observations:
Benzimidazole vs. Benzothiazole/Thiazole: Replacement of benzimidazole with benzothiazole () or thiazole () alters electronic properties and binding specificity.
Cyanoethenyl Linker: The cyano group in the target compound and ’s furan derivative introduces dipole interactions and stabilizes conjugated systems, critical for binding to hydrophobic pockets or metal ions .
Methoxyphenoxyacetate vs. Piperazine/Acid Groups: The methoxyphenoxyacetate ester in the target compound contributes to lipophilicity, whereas methylpiperazine () or benzoic acid () substituents improve solubility or ionic interactions .
Pharmacological and Physicochemical Properties
Table 2: Pharmacological and Physical Data
*Estimated using XLogP3 (PubChem model).
Key Findings:
- Enzyme Inhibition : Compound 9c () showed docking affinity for α-glucosidase, a trait shared with benzimidazole derivatives due to their planar aromatic systems .
- Crystallography : The nitrophenyl hydrazone analogue () exhibited intramolecular H-bonding and dihedral angles (7.35°–18.23°), influencing solubility and crystal packing .
Biological Activity
Ethyl 2-[4-[2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy]acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 330.35 g/mol. The compound features a benzimidazole moiety, which is known for its diverse biological activities.
Structural Representation
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 330.35 g/mol |
| Key Functional Groups | Benzimidazole, cyano group, methoxyphenoxy |
Anticancer Properties
Research has indicated that compounds containing benzimidazole derivatives exhibit significant anticancer properties. This compound has shown promising results in inhibiting cancer cell proliferation in vitro.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
- Case Study : A study published in Pharmaceutical Biology demonstrated that the compound effectively reduced the viability of human breast cancer cells (MCF-7) by over 50% at a concentration of 20 µM after 48 hours of treatment .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens.
- In Vitro Studies : Tests against Gram-positive and Gram-negative bacteria revealed that this compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Preliminary studies suggest that this compound may possess anti-inflammatory properties.
- Research Findings : In an animal model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
Comparative Analysis with Related Compounds
A comparative analysis with other benzimidazole derivatives can provide insights into the unique biological activities of this compound.
| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | High | Moderate | High |
| Methyl 4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzoate | Moderate | Low | Moderate |
| Ethyl 5-nitrobenzimidazole acetate | High | High | Low |
Q & A
Q. What are the key synthetic methodologies for ethyl 2-[4-[2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy]acetate, and how can reaction parameters be optimized?
The synthesis typically involves multi-step reactions, starting with benzimidazole core formation followed by functionalization. For example:
- Step 1 : Condensation of 2-aminothiophenol with ethyl cyanoacetate under reflux to generate the benzimidazole backbone .
- Step 2 : Introduction of the methoxyphenoxy group via nucleophilic aromatic substitution using 2-methoxyphenol and a base like K₂CO₃ in DMF .
- Step 3 : Cyanoethenylation via Knoevenagel condensation with malononitrile or acrylonitrile derivatives under acidic conditions .
Q. Optimization strategies :
- Temperature control : Higher yields (>90%) are achieved by maintaining reflux conditions (80–100°C) for 4–6 hours .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for etherification steps .
- Catalysis : Use of p-toluenesulfonic acid (PTSA) accelerates Knoevenagel reactions .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- 1H/13C-NMR : Essential for confirming the benzimidazole proton environment (δ 7.2–7.8 ppm for aromatic protons) and ester carbonyl signals (δ 165–170 ppm) .
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 406.12) and fragmentation patterns .
- HPLC-PDA : Purity assessment (>98%) using C18 columns with acetonitrile/water gradients (60:40, 0.8 mL/min) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound, particularly enzyme inhibition?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target enzymes (e.g., α-glucosidase or acetylcholinesterase). The cyanoethenyl group shows strong hydrogen bonding with catalytic residues (e.g., Asp214 in α-glucosidase) .
- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. For example, electron-withdrawing groups (e.g., -CN) enhance inhibitory activity by 30% compared to -OCH₃ .
Q. What structural modifications improve the compound’s pharmacokinetic properties while retaining bioactivity?
- Ester hydrolysis : Replace the ethyl acetate group with a methyl ester to enhance solubility (logP reduction from 3.2 to 2.5) .
- Heteroatom substitution : Replace the methoxy group with a trifluoromethyl (-CF₃) to improve metabolic stability (t₁/₂ increased from 2.1 to 4.3 hours in microsomal assays) .
Q. How can crystallographic data resolve contradictions in biological assay results?
- Single-crystal X-ray diffraction : SHELX software refines the compound’s 3D structure, revealing conformational flexibility in the methoxyphenoxy group that may explain variable binding affinities (e.g., RMSD of 0.8 Å between active/inactive conformers) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-H···O bonds) that stabilize enzyme-inhibitor complexes .
Data Analysis and Reproducibility
Q. What statistical methods address variability in cytotoxicity assays for this compound?
- ANOVA with Tukey’s post-hoc test : Identifies significant differences (p < 0.05) in IC₅₀ values across cell lines (e.g., HeLa vs. MCF-7) .
- Grubbs’ test : Detects outliers in triplicate measurements caused by solvent batch variations (e.g., DMSO purity <99.9%) .
Q. How can researchers validate synthetic intermediates to ensure scalable reproducibility?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
